molecular formula C19H28ClNO B1211184 Pentazocine hydrochloride CAS No. 64024-15-3

Pentazocine hydrochloride

Cat. No. B1211184
CAS RN: 64024-15-3
M. Wt: 321.9 g/mol
InChI Key: OQGYMIIFOSJQSF-DTOXXUQYSA-N
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Description

Pentazocine Hydrochloride is the hydrochloride salt form of pentazocine, a benzomorphan narcotic agonist-antagonist. Pentazocine hydrochloride binds to and activates kappa- and sigma-opioid receptors, resulting in sedation and analgesia. In addition, this agent antagonizes the mu-receptor. Pentazocine hydrochloride partially reverses opiate-induced cardiovascular, respiratory, and behavioral depression.
The first mixed agonist-antagonist analgesic to be marketed. It is an agonist at the kappa and sigma opioid receptors and has a weak antagonist action at the mu receptor. (From AMA Drug Evaluations Annual, 1991, p97)

Scientific Research Applications

Pharmacodynamics and Mechanism of Action

  • Pharmacological Properties : Pentazocine hydrochloride, a benzomorphan narcotic agonist-antagonist, primarily acts by binding to kappa- and sigma-opioid receptors, inducing sedation and analgesia. It also antagonizes mu-receptors and can partially reverse opiate-induced depression in cardiovascular, respiratory, and behavioral systems (Definitions, 2020).

Combination Therapies and Enhanced Analgesia

  • Combination with Morphine : A study demonstrated that pentazocine hydrochloride combined with morphine hydrochloride enhanced antinociceptive effects in rats, suggesting synergistic activities against thermal and scald-induced inflammatory pain (Hamura et al., 2000).

Memory Impairment and Neurological Effects

  • Memory Improvement : Research indicates that pentazocine can improve memory impairment induced by scopolamine in mice. This effect was mediated via sigma receptors rather than kappa opioid receptors, providing insights into its neurological actions (Hiramatsu & Hoshino, 2005).

Pharmaceutical Formulation and Drug Delivery

  • Buccal Bioadhesive Patches : A study explored the use of derivatized tamarind seed polysaccharide for formulating buccal bioadhesive patches of pentazocine hydrochloride. These patches showed potential for enhancing the bioavailability of the drug (Mahajan & Kaur, 2014).

Solid Lipid Nanoparticles for Improved Bioavailability

  • Pharmacokinetic Evaluation : Solid lipid nanoparticles (SLNs) containing pentazocine were developed to improve its oral bioavailability and pharmacokinetics. This approach considered lymphatic uptake for controlled and sustained drug delivery (Khan et al., 2022).

Analytical Methods for Drug Quantification

  • Spectrophotometric Determination : A sensitive method for the spectrophotometric determination of pentazocine hydrochloride in pure and pharmaceutical samples was developed, contributing to more accurate drug quantification (Revanasiddappa & Veena, 2008).

Other Research Areas

  • Ionotophoretic Drug Transport : The study of pentazocine transportation through cellophane membranes via square-wave AC iontophoresis revealed the influence of voltage and duty cycle on drug delivery, providing a basis for clinical application in pain management (Ogami et al., 2008).

properties

CAS RN

64024-15-3

Product Name

Pentazocine hydrochloride

Molecular Formula

C19H28ClNO

Molecular Weight

321.9 g/mol

IUPAC Name

(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H/t14-,18+,19+;/m0./s1

InChI Key

OQGYMIIFOSJQSF-DTOXXUQYSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Other CAS RN

64024-15-3

Pictograms

Irritant

Related CAS

359-83-1 (Parent)

synonyms

Fortral
Hydrochloride, Pentazocine
Lactate, Pentazocine
Lexir
Pentazocine
Pentazocine Hydrochloride
Pentazocine Lactate
Talwin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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